7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a brominated triazolopyrimidine derivative characterized by dihydro substitution at the 4,7-positions and bromine atoms at the 3- and 4-positions of its phenyl rings.
Properties
Molecular Formula |
C17H12Br2N4 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
7-(3-bromophenyl)-5-(4-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12Br2N4/c18-13-6-4-11(5-7-13)15-9-16(12-2-1-3-14(19)8-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
InChI Key |
ZOUSQWWRNUCDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzylamine with 4-bromobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a quinone-like structure.
Scientific Research Applications
7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of the target compound and its analogs:
*Calculated from ; †Derived from molecular formulas; ‡From .
Key Observations :
- The target compound’s dual bromophenyl groups contribute to a higher molecular weight (353.22 g/mol) compared to non-halogenated analogs like 3f (341.43 g/mol).
- Alkoxy-substituted derivatives (e.g., 3f) exhibit lower melting points, suggesting reduced crystallinity compared to brominated analogs .
- The dihydro core in the target compound may enhance solubility compared to fully aromatic systems, though bromine’s electronegativity could counterbalance this effect .
Anticonvulsant Activity
- Compound 3f (7-heptyloxy-5-phenyl) demonstrated potent anticonvulsant activity (ED₅₀ = 84.9 mg/kg) in mice, outperforming valproate (ED₅₀ = 272 mg/kg) but weaker than carbamazepine (ED₅₀ = 11.8 mg/kg) .
- Target Compound : Bromine’s electron-withdrawing effects may enhance binding to neuronal ion channels, but its dihydro structure could reduce metabolic stability compared to fully aromatic analogs .
Antimicrobial and Antifungal Activity
- Unsubstituted 4,7-dihydrotriazolopyrimidines synthesized via multicomponent reactions exhibited broad-spectrum antimicrobial activity, suggesting the dihydro core is compatible with target engagement .
Microtubule-Targeting Activity
- Triazolo[1,5-a]pyrimidines with trimethoxyphenyl substituents demonstrated microtubule-destabilizing effects, highlighting the importance of aromatic substitution patterns . The target compound’s bromophenyl groups may mimic these steric and electronic features.
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